2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde
Description
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde (CAS: 94813-92-0) is a fused heterocyclic compound with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol. Its structure comprises a pyrazolo[1,5-a]pyrazine core substituted with three methyl groups at positions 2, 4, and 6, and a formyl group at position 3 . The aldehyde functional group at position 3 provides a reactive site for further chemical modifications, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
CAS No. |
94813-92-0 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,4,6-trimethylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c1-6-4-13-10(8(3)11-6)9(5-14)7(2)12-13/h4-5H,1-3H3 |
InChI Key |
DVNMXDVEXBXNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C)C=O)C(=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with an aldehyde precursor in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carboxylic acid.
Reduction: 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-methanol.
Substitution: Halogenated derivatives such as 2,4,6-tribromopyrazolo[1,5-A]pyrazine-3-carbaldehyde
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has identified pyrazolo derivatives, including 2,4,6-trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde, as possessing significant anticancer properties. The compound's structural features allow it to interact with various biological targets, leading to the inhibition of cancer cell proliferation. For instance, derivatives of pyrazolo compounds have shown efficacy against different cancer types by acting as selective protein inhibitors and inducing apoptosis in malignant cells .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been linked to the inhibition of kinases involved in cancer progression. The ability to selectively inhibit these enzymes is crucial for developing targeted cancer therapies .
Antimicrobial Activity
In addition to anticancer effects, this compound exhibits antimicrobial properties. Studies have demonstrated that pyrazolo derivatives can inhibit the growth of various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound typically involves several steps that enhance its structural diversity and functionalization capabilities:
- Condensation Reactions : The initial step often involves the condensation of appropriate pyrazole derivatives with aldehydes or ketones to form the pyrazolo framework.
- Functional Group Modifications : Subsequent reactions may include alkylation or acylation to introduce various functional groups that can enhance biological activity or solubility.
- Optimization Techniques : Modern synthetic methods utilize microwave irradiation and solvent-free conditions to improve yields and reduce reaction times .
Industrial Applications
Material Science
The unique photophysical properties of this compound make it a candidate for applications in materials science. Its ability to form stable crystals with notable conformational properties opens avenues for developing new materials with specific optical characteristics .
Fluorescent Dyes
Due to its fluorescence properties, this compound can be explored as a fluorescent dye in biological imaging and diagnostics. The incorporation of this compound into imaging agents could enhance the sensitivity and specificity of imaging techniques .
Case Studies
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are structurally analogous to the target compound but differ in the fused pyrimidine ring (vs. pyrazine). Key examples include:
- 5,7-Diphenylpyrazolo[1,5-a]pyrimidine : Synthesized via oxidative halogenation, this compound exhibits halogen substituents that enhance electrophilicity, enabling applications in kinase inhibition .
- 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine : Methyl groups at positions 2, 5, and 7 improve lipophilicity and metabolic stability compared to the aldehyde-containing target compound .
Key Differences :
- The pyrimidine ring in these derivatives introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capabilities.
- The aldehyde group in the target compound offers a distinct reactivity profile for covalent modifications, unlike the methyl or halogen substituents in pyrazolo[1,5-a]pyrimidines.
Imidazo[1,5-a]pyrazine Derivatives
- 8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde (CAS: 1195989-56-0): This compound shares the pyrazine core and aldehyde group but replaces the pyrazole ring with an imidazole moiety.
Comparison :
- The imidazole ring increases basicity compared to the pyrazole ring in the target compound, influencing solubility and pharmacokinetics.
- The chloro group may confer greater metabolic stability but introduces steric hindrance.
Tetrahydropyrazolo[1,5-a]pyrazine Derivatives
- 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS: 1196154-97-8): Partial saturation of the pyrazine ring reduces aromaticity, enhancing conformational flexibility. The trifluoromethyl group is a strong electron-withdrawing substituent, improving resistance to oxidative metabolism .
Key Contrasts :
- The trifluoromethyl group increases hydrophobicity and electronegativity relative to methyl substituents.
Pyrazolo[1,5-a]pyrazine Derivatives with Functionalized Substituents
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines, such as those in and , act as ATP-competitive inhibitors of kinases like TTK and CDK2. While the target compound’s aldehyde group could enable covalent binding to kinase active sites, its methyl substituents may limit solubility compared to polar pyrazolo[1,5-a]pyrimidines with hydroxyl or amine groups .
Antitumor Activity
Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 7c in ) show potent antitumor activity (IC₅₀ = 2.70 µM against HEPG2-1). The target compound’s aldehyde moiety may allow conjugation with targeting ligands, enhancing specificity .
TLR7 Antagonism
Pyrazolo[1,5-a]quinoxaline derivatives in exhibit TLR7 antagonism (IC₅₀ = 8.2 µM).
Biological Activity
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a pyrazole ring fused with another pyrazole moiety and an aldehyde functional group that plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N4O |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Formation of Schiff Bases : The aldehyde group can react with amines to form Schiff bases, which may influence various biological pathways by modifying protein functions or enzyme activities.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways relevant to disease processes such as cancer and neurodegenerative disorders .
Anticancer Activity
Recent research has indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For example, studies have shown that related pyrazolo compounds can selectively inhibit cancer cell growth:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : Most compounds showed IC50 values ranging from 45 nM to 99 nM against MCF-7 and HCT-116 cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of pyrazole derivatives were synthesized and tested against various bacterial strains using the agar dilution method:
- Effective Concentrations : Some derivatives displayed notable antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Case Study 1: Neurodegenerative Diseases
A study investigated the potential of pyrazolo derivatives in treating neurodegenerative diseases such as Parkinson's disease. The findings suggested that these compounds could promote glucosylceramide catabolism, potentially offering therapeutic benefits for lysosomal storage disorders .
Case Study 2: Antiviral Properties
Research on related pyrazine conjugates revealed promising antiviral activities against SARS-CoV-2. Some synthesized derivatives exhibited significant potency compared to standard antiviral drugs, suggesting the potential for developing new treatments for viral infections .
Q & A
How can researchers optimize the synthesis of 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Optimize solvent choice (e.g., propane-2-ol for alkylation reactions) and heating duration (e.g., 1 hour at reflux for thiolate intermediates) to enhance regioselectivity .
- Purification: Use vacuum distillation to remove excess solvent and recrystallization with appropriate solvents (e.g., ethanol or acetone) to isolate high-purity products .
- Validation: Confirm purity via elemental analysis (e.g., C: 61.65%, H: 4.38%, N: 27.65%) and HRMS (ESI: m/z 254.1039 [M+H]⁺) .
What advanced spectroscopic and analytical methods are recommended for structural confirmation?
Methodological Answer:
- HRMS: High-resolution mass spectrometry to verify molecular weight (e.g., m/z 254.1042 [M+H]⁺) .
- Elemental Analysis: Compare calculated vs. experimental values for C, H, and N to confirm stoichiometry .
- Computational Tools: Use software like Discovery Studio Visualizer or MarvinSketch to model molecular geometry and validate spectroscopic data .
How can position 7 of the pyrazolo[1,5-a]pyrazine core be selectively functionalized?
Methodological Answer:
- Electrophilic Substitution: Introduce substituents via bromination or nitration at position 7 under controlled conditions (e.g., using NBS or HNO₃/H₂SO₄) .
- Cross-Coupling Reactions: Employ Suzuki-Miyaura or Buchwald-Hartwig reactions with boronic acids or amines, using palladium catalysts .
How can molecular docking studies guide the design of derivatives for biological activity?
Methodological Answer:
- Target Selection: Focus on enzymes like receptor tyrosine kinases or fungal CYP51, which are implicated in disease pathways .
- Software Workflow: Use AutoDock or Discovery Studio to predict binding affinities. For example, derivatives with nonylthio groups showed higher antifungal potential in docking simulations .
- Validation: Correlate docking scores with in vitro bioassays (e.g., MIC values against Candida albicans) .
How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Condition Replication: Reproduce reactions with exact parameters (solvent, temperature, catalyst) from conflicting studies .
- Orthogonal Analysis: Combine NMR, HRMS, and X-ray crystallography to resolve ambiguities in structural assignments .
What methodologies are appropriate for evaluating antifungal or kinase-inhibitory activity?
Methodological Answer:
- Antifungal Assays: Perform broth microdilution tests (CLSI M27/M38 guidelines) to determine MIC values against fungal strains .
- Kinase Inhibition: Use in vitro enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values for tyrosine kinase inhibition .
How can regioselectivity be controlled during alkylation of the pyrazolo[1,5-a]pyrazine core?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient positions, while propane-2-ol may stabilize intermediates .
- Leaving Group Optimization: Use bromoalkanes over chloroalkanes to enhance reaction rates and selectivity .
What challenges arise when scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Temperature Control: Implement jacketed reactors to maintain consistent heating during large-scale reflux .
- Purification: Replace recrystallization with column chromatography for higher throughput while maintaining purity .
How can computational tools predict the stability of derivatives under physiological conditions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compute bond dissociation energies (BDEs) and identify hydrolytically labile groups .
- Molecular Dynamics (MD): Simulate interactions with water or plasma proteins to assess metabolic stability .
What strategies enable the synthesis of enantiomerically pure derivatives?
Methodological Answer:
- Chiral Catalysts: Employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation) to introduce stereocenters .
- Chromatographic Resolution: Use chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
